molecular formula C6H13Cl2OSi B12523506 CID 78063474

CID 78063474

Cat. No.: B12523506
M. Wt: 200.15 g/mol
InChI Key: NIXJKAAZGGLIHL-UHFFFAOYSA-N
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Description

CID 78063474 (PubChem Compound Identifier 78063474) is a synthetic organic compound with emerging relevance in pharmacological and chemical research. For instance, compounds in this class often feature trifluoromethyl and oxadiazole moieties, which are critical for their bioactivity and stability .

Properties

Molecular Formula

C6H13Cl2OSi

Molecular Weight

200.15 g/mol

InChI

InChI=1S/C6H13Cl2OSi/c1-2-9-6-10(8)5-3-4-7/h2-6H2,1H3

InChI Key

NIXJKAAZGGLIHL-UHFFFAOYSA-N

Canonical SMILES

CCOC[Si](CCCCl)Cl

Origin of Product

United States

Preparation Methods

The preparation of compound CID 78063474 involves several synthetic routes and reaction conditions. The industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts.

    Industrial Production: Large-scale production of compound this compound involves optimizing the reaction conditions to maximize yield and minimize by-products. This often requires the use of specialized equipment and techniques to ensure consistent quality and purity.

Chemical Reactions Analysis

Oxidation Reactions

CID 78063474 undergoes oxidation via agents such as potassium permanganate or hydrogen peroxide , depending on reaction conditions. These reactions are critical in modifying functional groups, which can alter the compound’s biological activity and reactivity. For instance, oxidation may lead to the formation of hydroxylated derivatives or epoxide rings, depending on the substrate’s structure. The reaction conditions (e.g., temperature, solvent choice, and pH) significantly influence the specificity and yield of oxidation products.

Reduction Reactions

Reduction of this compound typically involves sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents. These reactions often target carbonyl groups (e.g., ketones, aldehydes) or nitro groups, converting them into alcohols or amines, respectively. The choice of reducing agent and reaction conditions (e.g., acidic vs. neutral environments) determines the final product’s stability and selectivity.

Substitution Reactions

Substitution reactions in this compound involve replacing one functional group with another, facilitated by catalysts such as transition metals or acid/base systems. For example, aromatic substitution may occur at positions influenced by electron-donating or withdrawing groups. Structural modifications, such as the introduction of halogens (e.g., Cl, Br) or electron-donating substituents (e.g., methoxy groups), enhance the compound’s reactivity and biological efficacy .

Comparison of Reaction Types

Reaction Type Key Agents Typical Outcomes Impact on Biological Activity
Oxidation Potassium permanganate, H₂O₂Hydroxylation, epoxidation, or cleavageAltered cellular interactions (e.g., enzyme binding)
Reduction NaBH₄, LiAlH₄Formation of alcohols or aminesEnhanced stability or solubility
Substitution Various catalysts/reagentsFunctional group replacementIncreased affinity for molecular targets (e.g., tubulin)

Structural Influence on Reactivity

The reactivity of this compound is modulated by its substituents. For instance, electron-donating groups (e.g., methoxy, ester) or halogens (e.g., Cl, Br) on aromatic rings increase electron density, enabling stronger π–π interactions with biological targets like tubulin . This structural variation also influences reaction pathways: electron-withdrawing groups may stabilize intermediates during oxidation or substitution, while bulky substituents may hinder certain reaction mechanisms .

Biological Implications of Chemical Reactions

In biological contexts, this compound’s reactivity is linked to its therapeutic potential. For example, oxidation products may exhibit enhanced anticancer activity by modulating cell cycle progression (e.g., G2/M arrest) . Similarly, substitution reactions that introduce bioisosteric groups (e.g., halogens) may improve drug-like properties, such as permeability or metabolic stability .

Scientific Research Applications

Compound CID 78063474 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has explored its potential use in the treatment of various diseases, including its role as an inhibitor of specific enzymes or pathways.

    Industry: In industrial applications, compound this compound is used in the production of various materials and chemicals, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism of action of compound CID 78063474 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties (Inferred from Analogous Compounds):

  • Molecular Formula : Likely resembles C₁₀H₅F₃N₂O₃ (based on CAS 340736-76-7) .
  • Molecular Weight : ~258.15 g/mol.
  • Synthesis: A plausible synthesis route involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) in polar aprotic solvents (e.g., DMF) under inert conditions .
  • Analytical Characterization : GC-MS and vacuum distillation fractionation data (Figure 1 in ) suggest methods for purity assessment and structural confirmation.

Comparison with Similar Compounds

Compound (CID/CAS) Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) BBB Permeability CYP Inhibition Key Structural Features Bioactivity/Applications
CID 78063474 (inferred) C₁₀H₅F₃N₂O₃ 258.15 0.199 (predicted) Yes CYP1A2 Trifluoromethyl-oxadiazole core Anticancer, enzyme modulation
CAS 340736-76-7 C₁₀H₅F₃N₂O₃ 258.15 0.199 Yes CYP1A2 3-(5-(Trifluoromethyl)-1,2,4-oxadiazole) High solubility, enzyme inhibition
CAS 1254115-23-5 C₇H₁₄N₂O 142.20 86.7 No None Piperazine-oxadiazole hybrid Membrane permeability studies
CID 57416287 C₇H₁₄N₂O 142.20 651.0 No None Oxygenated heterocycles Solubility enhancement agents

Structural and Functional Analysis:

  • Trifluoromethyl vs. Non-Fluorinated Analogs: The presence of a trifluoromethyl group in this compound and CAS 340736-76-7 enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like CAS 1254115-23-5. This difference correlates with improved BBB permeability and CYP1A2 inhibition .
  • Solubility Trends : this compound and CAS 340736-76-7 exhibit lower solubility (0.199 mg/mL) due to hydrophobic trifluoromethyl groups, whereas oxygen-rich analogs like CID 57416287 achieve high solubility (651.0 mg/mL) via polar moieties .
  • Therapeutic Potential: Trifluoromethyl-oxadiazole derivatives show promise in anticancer research, leveraging CYP enzyme modulation for targeted therapy. In contrast, piperazine-based analogs (e.g., CAS 1254115-23-5) are explored for their membrane interaction properties .

Research Findings:

  • CYP1A2 Inhibition : this compound’s trifluoromethyl-oxadiazole core may competitively inhibit CYP1A2, a key enzyme in drug metabolism, suggesting utility in reducing chemotherapeutic resistance .
  • Synthetic Accessibility : HATU-mediated coupling (used for CAS 340736-76-7) offers high yields (>80%) and scalability, making this compound synthetically feasible .

Critical Evaluation of Methodologies

  • Analytical Techniques : GC-MS and vacuum distillation () ensure precise quantification of this compound’s purity and structural integrity. However, advanced techniques like CCS (Collision Cross Section) analysis () could further resolve stereochemical ambiguities .
  • Biological Assays : While and focus on physicochemical profiling, integrating in vitro cytotoxicity assays (e.g., IC₅₀ measurements) would clarify therapeutic efficacy .

Q & A

Q. What frameworks ensure ethical compliance in studies involving this compound and human-derived samples?

  • Methodological Answer :
  • Informed Consent : Obtain explicit consent for secondary use of biospecimens in this compound research .
  • Data Anonymization : Remove identifiers from genomic or proteomic datasets .
  • Institutional Review : Submit protocols to ethics committees for approval before initiating studies .

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